2,1,3-Benzoxadiazole-5-carboxylic acid

Catalog No.
S755413
CAS No.
19155-88-5
M.F
C7H4N2O3
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,1,3-Benzoxadiazole-5-carboxylic acid

CAS Number

19155-88-5

Product Name

2,1,3-Benzoxadiazole-5-carboxylic acid

IUPAC Name

2,1,3-benzoxadiazole-5-carboxylic acid

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)

InChI Key

WZUFYJFTOVGJJT-UHFFFAOYSA-N

SMILES

C1=CC2=NON=C2C=C1C(=O)O

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)O

2,1,3-Benzoxadiazole-5-carboxylic acid is an organic compound with the molecular formula C₇H₄N₂O₃ and a molecular weight of approximately 164.12 g/mol. It features a benzoxadiazole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a diazole ring. This compound is characterized by its carboxylic acid functional group located at the 5-position of the benzoxadiazole structure. It appears as a yellow powder and is known for its potential applications in various fields, including pharmaceuticals and materials science .

The chemical behavior of 2,1,3-benzoxadiazole-5-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to participate in acid-base reactions.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Nucleophilic Substitution: The nitrogen atoms in the benzoxadiazole ring can undergo nucleophilic substitution reactions under certain conditions.

These reactions enable the compound to serve as a precursor for more complex organic molecules or functional materials .

Research indicates that 2,1,3-benzoxadiazole-5-carboxylic acid exhibits various biological activities. It has been noted for its potential antimicrobial properties and may also possess anti-inflammatory effects. The compound's structure allows it to interact with biological targets, making it a candidate for further investigation in drug development .

Several methods have been reported for synthesizing 2,1,3-benzoxadiazole-5-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate o-phenylenediamines and carboxylic acids can lead to the formation of the benzoxadiazole ring.
  • Functionalization of Benzoxadiazoles: Existing benzoxadiazoles can be modified through carboxylation reactions to introduce the carboxylic acid group.
  • One-Pot Reactions: Some synthetic routes utilize one-pot methods that combine multiple steps into a single reaction vessel for efficiency.

These methods highlight the versatility in synthesizing this compound from various starting materials .

2,1,3-Benzoxadiazole-5-carboxylic acid finds applications in several areas:

  • Pharmaceuticals: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Fluorescent Dyes: The compound can be utilized in the production of fluorescent materials due to its unique structural properties.
  • Agricultural Chemicals: It may serve as an active ingredient in agrochemicals aimed at pest control or plant growth regulation .

Studies on the interactions of 2,1,3-benzoxadiazole-5-carboxylic acid with various biological molecules indicate that it may bind to specific proteins or enzymes, influencing their activity. This interaction profile suggests potential therapeutic applications but requires further investigation to elucidate mechanisms and efficacy .

Several compounds share structural similarities with 2,1,3-benzoxadiazole-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,1,3-Benzothiadiazole-5-carboxylic acidC₇H₄N₂O₂SContains sulfur; known for different biological activities.
Benzimidazole-5-carboxylic acidC₉H₈N₂O₂Exhibits similar biological activity; used in pharmaceuticals.
1,2-Benzothiazole-3-carboxylic acidC₇H₅N₃O₂SContains thiazole; utilized in agrochemical applications.

Uniqueness: The unique combination of nitrogen atoms in the benzoxadiazole ring and the specific position of the carboxylic acid group distinguishes 2,1,3-benzoxadiazole-5-carboxylic acid from these similar compounds. Its specific reactivity and biological properties may also differ significantly due to these structural variations .

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,1,3-Benzoxadiazole-5-carboxylic acid

Dates

Modify: 2023-08-15

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